![molecular formula C22H17IN2 B1298042 2-Iodo-1-trityl-1H-imidazole CAS No. 67478-46-0](/img/structure/B1298042.png)
2-Iodo-1-trityl-1H-imidazole
Overview
Description
2-Iodo-1-trityl-1H-imidazole is a chemical compound with the molecular formula C22H17IN2 . It is a member of the imidazole family, a class of heterocyclic compounds that are key components in a variety of functional molecules .
Synthesis Analysis
Imidazole compounds, including 2-Iodo-1-trityl-1H-imidazole, can be synthesized through various methods. Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Chemical Reactions Analysis
Imidazole compounds, including 2-Iodo-1-trityl-1H-imidazole, can participate in a variety of chemical reactions. For instance, one-pot reactions using iodobenzene and imidazole in the presence of K3PO4 as the base, CuI as the catalyst, and DMF as the solvent at 35–40 °C for 40 h, give the corresponding N-arylimidazoles .
Physical And Chemical Properties Analysis
2-Iodo-1-trityl-1H-imidazole has a molecular weight of 436.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 556.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . The compound has a molar refractivity of 113.9±0.5 cm3, a polar surface area of 17.8 Ų, and a complexity of 363 .
Scientific Research Applications
Proteomics Research
2-Iodo-1-trityl-1H-imidazole: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty product for proteomics research, aiding in the identification and quantification of proteins, understanding their functions, and determining their interaction networks within cells.
Organic Synthesis
In the realm of organic synthesis, 2-Iodo-1-trityl-1H-imidazole serves as a building block for constructing complex molecules . Its reactivity with various electrophiles makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Pharmaceutical Intermediates
The compound is instrumental in the functionalization of imidazoles, which is a critical step in forming active pharmaceutical intermediates . These intermediates are essential for developing new drugs and treatments for various diseases.
Antimicrobial Agents
Imidazole derivatives, including those derived from 2-Iodo-1-trityl-1H-imidazole , exhibit a broad range of biological activities. They are particularly noted for their antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents .
Anticancer Research
The versatility of imidazole compounds extends to anticancer research. Derivatives of 2-Iodo-1-trityl-1H-imidazole are explored for their potential as anticancer agents due to their ability to interfere with cell proliferation and survival pathways .
Enzyme Inhibition
Imidazole derivatives are also investigated for their role as enzyme inhibitors. They can modulate enzyme activity, which is crucial in treating diseases where enzymes play a pathological role .
Agricultural Chemistry
In agricultural chemistry, 2-Iodo-1-trityl-1H-imidazole derivatives are used as selective plant growth regulators and fungicides. Their ability to affect plant growth and protect crops from fungal diseases is of significant interest .
Green Chemistry
The compound is relevant in green chemistry applications, where it contributes to developing environmentally friendly synthetic methods. It is used in catalysis and as a precursor for ionic liquids and N-heterocyclic carbenes, which are valuable in sustainable chemical processes .
Mechanism of Action
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . In its neutral form, imidazole can act as a nucleophilic catalyst by attacking the electrophilic center, leading to a phosphorylated or acylated intermediate, which is consecutively hydrolyzed, regenerating the imidazole group .
Safety and Hazards
Future Directions
Imidazole compounds, including 2-Iodo-1-trityl-1H-imidazole, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on the development of novel imidazole derivatives with enhanced biological activities . Additionally, the use of flow chemistry approaches for the rapid and efficient formation of imidazole compounds, such as 2-Iodo-1-trityl-1H-imidazole, at ambient temperature may also be a promising direction .
properties
IUPAC Name |
2-iodo-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHIYUWXFHXGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347134 | |
Record name | 2-Iodo-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-trityl-1H-imidazole | |
CAS RN |
67478-46-0 | |
Record name | 2-Iodo-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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